4-(3-(Bromomethyl)phenyl)morpholine hydrobromide
Description
4-(3-(Bromomethyl)phenyl)morpholine hydrobromide is a brominated aromatic compound featuring a morpholine ring attached to a bromomethyl-substituted phenyl group. The hydrobromide salt enhances its stability and solubility, making it suitable for applications in organic synthesis, particularly as an alkylating agent or intermediate in pharmaceutical chemistry . It is commercially available in 250 mg quantities (Ref: 10-F528894) .
Properties
IUPAC Name |
4-[3-(bromomethyl)phenyl]morpholine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.BrH/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13;/h1-3,8H,4-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVBFNMHCZSVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide typically involves the bromination of 4-(3-methylphenyl)morpholine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Bromomethyl)phenyl)morpholine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium is a common oxidizing agent. The reaction is usually performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
4-(3-(Bromomethyl)phenyl)morpholine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide involves the formation of covalent bonds with target molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity allows the compound to inhibit enzyme activity or modulate receptor function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-Based Derivatives
4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine
- Molecular Formula: C₁₁H₁₄BrNO₃S
- Molecular Weight : 320.20
- CAS RN : 941717-06-2
- Key Features :
- Contains a sulfonyl group (-SO₂-) instead of a hydrobromide salt.
- Melting point: 71.5–73.5°C .
- Applications : The sulfonyl group increases electrophilicity, making it reactive in nucleophilic substitution reactions. Its structural rigidity may suit crystallography studies (e.g., using SHELX programs for refinement ).
4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine Hydrochloride
- Molecular Formula : C₁₁H₁₄BrClN₂O (hydrochloride salt).
- CAS RN : 952290-08-3
- Key Features: Substituted with both bromo and chloro groups on the phenyl ring.
4-(4-Bromo-3-fluorophenyl)morpholine
Non-Morpholine Heterocyclic Analogues
1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole Hydrobromide Hydrate
- Molecular Formula : C₉H₈BrN₃·HBr
- Molecular Weight : 318.99
- CAS RN : 1138011-23-0
- Key Features: Triazole ring replaces morpholine, introducing additional nitrogen atoms. High thermal stability (melting point >280°C, decomposition) .
2-[3-(Bromomethyl)phenyl]thiophene
- Molecular Formula : C₁₁H₉BrS
- CAS RN : 85553-44-2
- Key Features :
Comparative Data Table
Biological Activity
4-(3-(Bromomethyl)phenyl)morpholine hydrobromide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in research and medicine.
Chemical Structure and Synthesis
The compound features a bromomethyl group attached to a phenyl ring and a morpholine ring, which enhances its solubility and reactivity. The synthesis typically involves the bromination of 4-(3-methylphenyl)morpholine using bromine or N-bromosuccinimide (NBS) in dichloromethane under controlled conditions to ensure high yield and purity.
The mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity allows it to inhibit enzyme activity or modulate receptor functions, making it a valuable tool in biochemical research.
Antifungal Activity
Recent studies have indicated that the compound exhibits antifungal properties , particularly through its interactions with enzyme targets in fungal cells. The presence of the bromomethyl group significantly enhances its reactivity compared to similar compounds, leading to improved antifungal efficacy .
Cytotoxicity Studies
Cytotoxicity analysis has been conducted using various cell lines, including NIH/3T3. The compound's IC50 values indicate its potential as a therapeutic agent with minimal toxicity towards normal cells. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | NIH/3T3 | TBD |
Further studies are required to establish precise IC50 values for this compound against specific cell lines .
Research Applications
- Medicinal Chemistry : Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting fungal infections.
- Biochemical Research : Explored for enzyme inhibition studies and receptor binding assays due to its ability to form covalent bonds with biological molecules.
- Industrial Applications : Utilized in the production of specialty chemicals and materials such as polymers .
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from similar compounds like 4-(Bromomethyl)pyridine hydrobromide and 4-(Bromomethyl)benzoic acid. Its dual functionality—combining a bromomethyl group with a morpholine ring—enhances both its solubility and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
